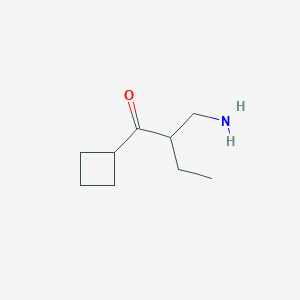![molecular formula C11H19Br B13174006 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of a bromobutan-2-yl group attached to the bicyclo[2.2.1]heptane core adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core under mild conditions . This reaction can be catalyzed by organocatalysts, enabling high enantioselectivity and operational simplicity .
Industrial Production Methods: Industrial production of this compound may involve the reaction of cyclopentadiene with noncyclic olefins, followed by isomerization in the presence of an isomerization catalyst . This method is efficient and economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various intermediates and products. These reactions can affect biochemical pathways and enzyme activities, making the compound useful in studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: A simpler analog without the bromobutan-2-yl group.
2-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic core.
Uniqueness: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of the bromobutan-2-yl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H19Br |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
2-(1-bromobutan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-9(7-12)11-6-8-3-4-10(11)5-8/h8-11H,2-7H2,1H3 |
Clé InChI |
GDIZALRBFWQHID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


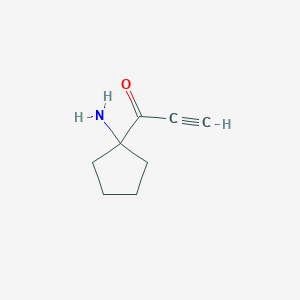

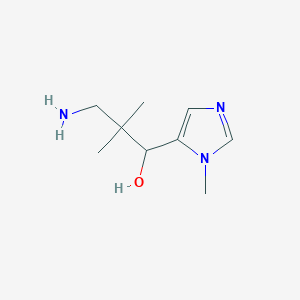
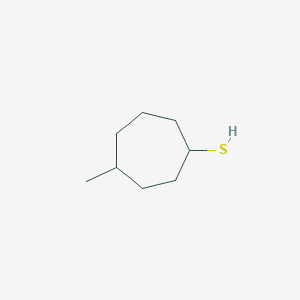
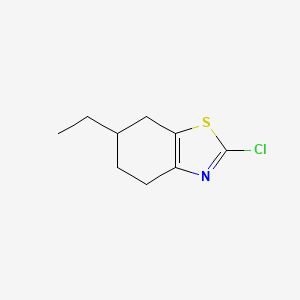
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)
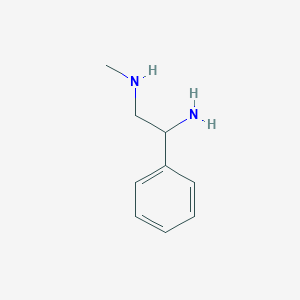
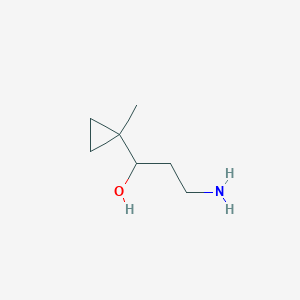
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)

![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)

